molecular formula C8H12O3 B8053463 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid

4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B8053463
M. Wt: 156.18 g/mol
InChI Key: IWSRXBMFGLDHNV-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[211]hexane-1-carboxylic acid is a bicyclic organic compound characterized by a methoxy group (-OCH₃) attached to the fourth carbon of a bicyclo[211]hexane ring, and a carboxylic acid group (-COOH) at the first carbon

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[2.1.1]hexane-1-carboxylic acid as the starting material.

  • Methylation Reaction: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy group.

  • Purification: The product is then purified through recrystallization or chromatography to obtain the pure 4-methoxybicyclo[2.1.1]hexane-1-carboxylic acid.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a nucleophile.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: Primary alcohols or aldehydes.

  • Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methoxybicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparison with Similar Compounds

  • Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the methoxy group.

  • 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness: 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of 4-methoxybicyclo[211]hexane-1-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methoxybicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8-3-2-7(4-8,5-8)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSRXBMFGLDHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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